N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

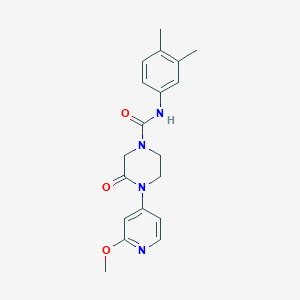

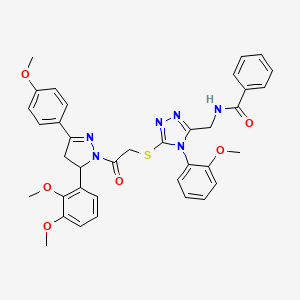

“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propanoic acid where the hydroxyl group has been replaced by an amine group), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a pyrazole group (a heterocyclic compound consisting of a five-membered aromatic ring with two nitrogen atoms). The compound also contains a sulfonyl group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The propanamide group would introduce polarity to the molecule, and the aromatic rings (phenyl and pyrazole) would contribute to the compound’s rigidity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The phenyl group could undergo electrophilic aromatic substitution, and the pyrazole ring could participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

This compound's derivatives have been synthesized and evaluated for their biological activities, notably as inhibitors. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, leading to the identification of celecoxib, a potent and selective inhibitor of COX-2, which is significant for treating conditions like arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety have shown antimicrobial activities exceeding the activity of reference drugs, highlighting their potential in combating bacterial and fungal infections. This underscores the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anti-Inflammatory and Analgesic Activities

The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, novel celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the versatility of this compound in pharmaceutical development (Küçükgüzel et al., 2013).

Antiviral Applications

Another area of application is in antiviral research, where derivatives of this compound have been shown to target specific viral DNA maturation processes, indicating potential for developing selective viral inhibitors. For example, a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication demonstrated excellent specificity and tolerability, suggesting its utility in CMV treatment (Buerger et al., 2001).

Cancer Research

In cancer research, derivatives have been synthesized to target specific cancer cell mechanisms. Compounds derived from the main structure have shown cytotoxic activities, indicating their potential as lead compounds in developing novel anticancer agents. This is exemplified by compounds exhibiting high tumor selectivity and potency, emphasizing the compound's role in creating new therapeutic options for cancer treatment (Gul et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c24-13-12-23-19(15-18(22-23)16-7-3-1-4-8-16)21-20(25)11-14-28(26,27)17-9-5-2-6-10-17/h1-10,15,24H,11-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLUOPFYMISCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)

![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)